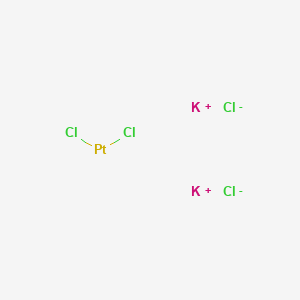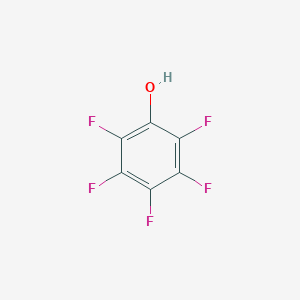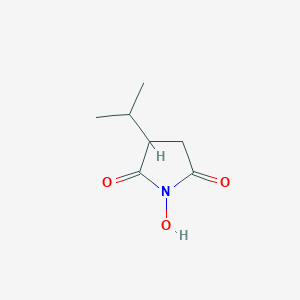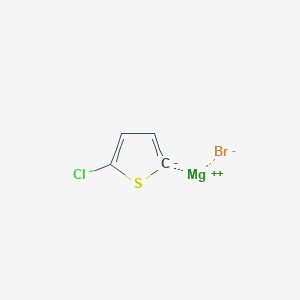
Bromure de 5-chloro-2-thiénylmagnésium
Vue d'ensemble
Description
5-Chloro-2-thienylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by its molecular formula C4H2BrClMgS and a molecular weight of 221.79 g/mol . This compound is typically available as a 0.5 M slurry in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Applications De Recherche Scientifique
5-Chloro-2-thienylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mécanisme D'action
Target of Action
5-Chloro-2-thienylmagnesium bromide is primarily used in the synthesis of ultrafine silver nanowires . Its primary targets are silver ions, which it interacts with to form silver bromide (AgBr) and silver chloride (AgCl) particles .
Mode of Action
The compound acts as an assistant additive in the synthesis process . It promotes the in situ formation of smaller AgBr and AgCl particles step by step, in comparison with traditional inorganic halide ions . This interaction with its targets results in the final growth of ultrafine silver nanowires .
Biochemical Pathways
The biochemical pathway involved in this process is the synthesis of silver nanowires. The presence of 5-chloro-2-thienylmagnesium bromide leads to the formation of smaller AgBr and AgCl particles, which then promote the growth of ultrafine silver nanowires .
Pharmacokinetics
As a Grignard reagent, 5-chloro-2-thienylmagnesium bromide is typically used in laboratory settings for chemical synthesis
Result of Action
The result of the action of 5-chloro-2-thienylmagnesium bromide is the formation of ultrafine silver nanowires with an average diameter of approximately 15 nm and an aspect ratio of over 1000 . These nanowires have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .
Action Environment
The action of 5-chloro-2-thienylmagnesium bromide is influenced by environmental factors such as temperature and the presence of other chemicals . It is a flammable liquid and reacts violently with water . It should be stored in a well-ventilated place and kept cool . Its use should be conducted in a controlled laboratory environment to ensure safety and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-thienylmagnesium bromide generally involves the reaction of 5-chloro-2-thienyl bromide with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:
5-Chloro-2-thienyl bromide+Mg→5-Chloro-2-thienylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-thienylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature and pressure conditions to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-thienylmagnesium bromide primarily undergoes Grignard reactions, which are a type of nucleophilic addition reaction. These reactions involve the addition of the Grignard reagent to electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes, ketones, esters, etc.) .
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Acyl Chlorides and Esters: Reacts to form ketones.
Carbon Dioxide: Reacts to form carboxylic acids.
The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to prevent the Grignard reagent from decomposing .
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Ketones: Formed from the reaction with acyl chlorides and esters.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thienylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 2-Biphenylmagnesium bromide
- 4-Biphenylmagnesium bromide
Uniqueness
5-Chloro-2-thienylmagnesium bromide is unique due to the presence of a chlorine atom on the thiophene ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of specific organic molecules where the chlorine substituent plays a crucial role .
Propriétés
IUPAC Name |
magnesium;5-chloro-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALGVPKDKLSEQN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492745 | |
| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111762-30-2 | |
| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloro-2-thienylmagnesium bromide contribute to the formation of ultrafine silver nanowires?
A: 5-chloro-2-thienylmagnesium bromide acts as an additive in the synthesis of silver nanowires (Ag NWs). Research indicates that its presence leads to the formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles compared to traditional inorganic halide ions []. These smaller particles then serve as seeds for the growth of ultrafine Ag NWs with diameters below 20 nm, a size rarely achieved through simple synthesis methods [].
Q2: What is the proposed mechanism of action for 5-chloro-2-thienylmagnesium bromide in this process?
A: While the exact mechanism is still under investigation, it is proposed that 5-chloro-2-thienylmagnesium bromide, a Grignard reagent, facilitates a step-by-step formation of smaller AgBr and AgCl particles []. This controlled particle size reduction is crucial for promoting the growth of ultrafine Ag NWs with high aspect ratios []. Further research is needed to fully elucidate the interactions between 5-chloro-2-thienylmagnesium bromide and silver halide formation at a molecular level.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


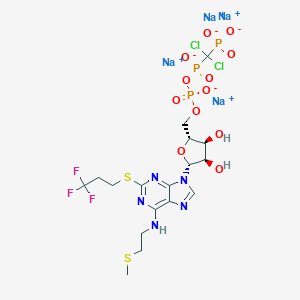

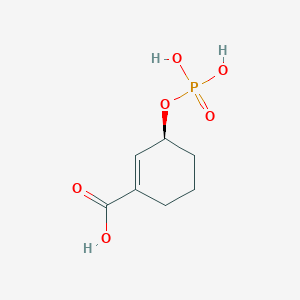
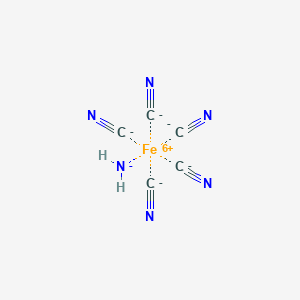
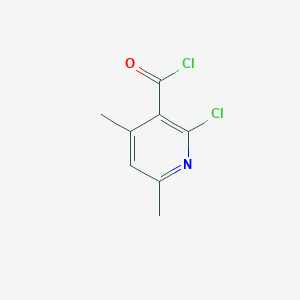
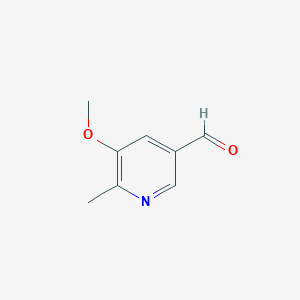
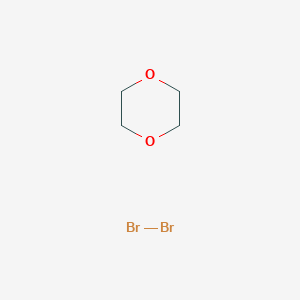
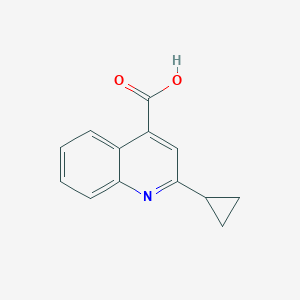
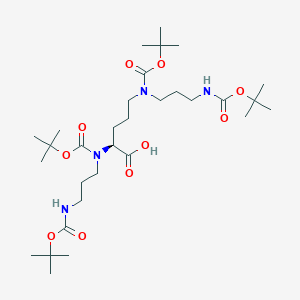
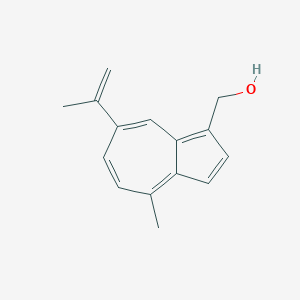
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
